Methyl (S,E)-4-ethylidenepyrrolidine-2-carboxylate hydrochloride
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Overview
Description
Methyl (S,E)-4-ethylidenepyrrolidine-2-carboxylate hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring substituted with an ethylidene group and a carboxylate ester. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S,E)-4-ethylidenepyrrolidine-2-carboxylate hydrochloride typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst such as trimethylchlorosilane. The reaction is carried out at room temperature, providing good to excellent yields . Another method involves the reaction of the corresponding amine with an ethylidene precursor under acidic conditions to form the pyrrolidine ring, followed by esterification .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (S,E)-4-ethylidenepyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The ethylidene group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Methyl (S,E)-4-ethylidenepyrrolidine-2-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (S,E)-4-ethylidenepyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylidene group may participate in covalent bonding with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (S)-4-ethylidenepyrrolidine-2-carboxylate: Lacks the hydrochloride salt form, resulting in different solubility properties.
Ethyl (S,E)-4-ethylidenepyrrolidine-2-carboxylate: Contains an ethyl ester instead of a methyl ester, affecting its reactivity and applications.
Methyl (S,E)-4-ethylidenepyrrolidine-2-carboxylate acetate: Contains an acetate salt form, which may alter its stability and solubility.
Uniqueness
Methyl (S,E)-4-ethylidenepyrrolidine-2-carboxylate hydrochloride is unique due to its specific combination of functional groups and salt form, which confer distinct chemical and physical properties. These properties make it particularly suitable for certain applications in research and industry.
Properties
Molecular Formula |
C8H14ClNO2 |
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Molecular Weight |
191.65 g/mol |
IUPAC Name |
methyl (2S,4E)-4-ethylidenepyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-3-6-4-7(9-5-6)8(10)11-2;/h3,7,9H,4-5H2,1-2H3;1H/b6-3+;/t7-;/m0./s1 |
InChI Key |
DBHZYKOFMLBVNV-LLOLQHSASA-N |
Isomeric SMILES |
C/C=C/1\C[C@H](NC1)C(=O)OC.Cl |
Canonical SMILES |
CC=C1CC(NC1)C(=O)OC.Cl |
Origin of Product |
United States |
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